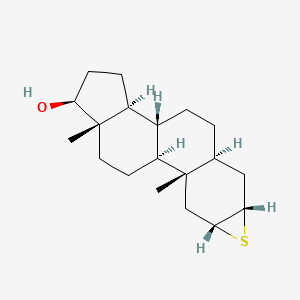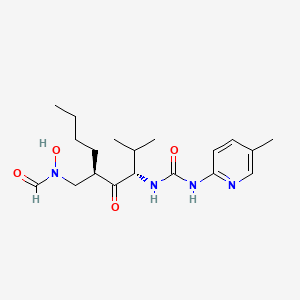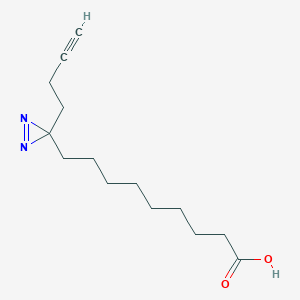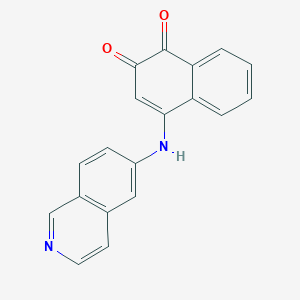
Epitiostanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of epitiostanol involves complex chemical reactions that have been detailed in various studies. One notable approach is the transformation of steroid precursors through a series of chemical reactions that introduce specific functional groups or modify the steroid's molecular structure to yield this compound. The synthesis process is crucial for understanding the compound's chemical behavior and potential applications in various fields beyond pharmacology.
Molecular Structure Analysis
The molecular structure of this compound plays a significant role in its chemical reactivity and physical properties. Studies have utilized various spectroscopic methods, such as UV, IR, and NMR spectroscopy, to elucidate the compound's structure. These analyses reveal the presence of specific functional groups and the overall three-dimensional configuration of the molecule, which are essential for predicting its interaction with other molecules and its behavior in biological systems.
Chemical Reactions and Properties
This compound undergoes a range of chemical reactions that demonstrate its reactivity and interaction with different chemical agents. Its chemical properties, such as reactivity towards oxidation, reduction, and other types of chemical modifications, are of interest in synthetic chemistry and drug development. Understanding these reactions provides insights into how this compound can be modified or utilized in various chemical processes.
Physical Properties Analysis
The physical properties of this compound, including its melting point, optical rotation, and solubility in various solvents, are critical for its handling and application in research and industry. These properties are influenced by the molecular structure of this compound and affect its stability, storage, and formulation for different uses.
Chemical Properties Analysis
The chemical properties of this compound, such as its acidity or basicity, electrophilic and nucleophilic sites, and stability under different conditions, are fundamental aspects that determine its reactivity and suitability for specific applications. Studies focusing on these properties help in designing new synthetic routes and in understanding the compound's behavior in complex chemical systems.
For detailed scientific insights on this compound, including its synthesis, molecular structure, and chemical properties, the following references provide a comprehensive overview:
Ichihashi, T., Kinoshita, H., Shimamura, K., & Yamada, H. (1991). Absorption and disposition of epithiosteroids in rats (1): Route of administration and plasma levels of this compound. Xenobiotica; the fate of foreign compounds in biological systems, 21(7), 865-872. Link to source.
Okada, S., Izumi, W., Murai, M., Komatsu, H., & Ishimitsu, S. (1991). [this compound Reference Standard (Control 891) of National Institute of Hygienic Sciences]. Eisei Shikenjo hokoku. Bulletin of National Institute of Hygienic Sciences, 109, 151-153. Link to source.
Ichihashi, T., Takagishi, Y., & Yamada, H. (1992). Factors Determining the Intrinsic Lymphatic Partition Rate of this compound and Mepitiostane. Pharmaceutical Research, 9, 1617-1621. Link to source.
Applications De Recherche Scientifique
Traitement du cancer du sein
L'Epitiostanol est principalement utilisé comme anti-œstrogène et agent antinéoplasique dans le traitement du cancer du sein {svg_1}. Il se lie directement au récepteur des androgènes (AR) et au récepteur des œstrogènes (ER), où il agit respectivement comme un agoniste et un antagoniste. Cette double action aide à supprimer la croissance tumorale par l'activation de l'AR et l'inhibition de l'ER. Chez les femmes en âge de procréer, il agit également comme un antigonadotrope, réduisant les niveaux systémiques d'œstrogènes et contribuant ainsi au traitement du cancer du sein {svg_2}.
Gestion de la gynécomastie
Le composé s'est avéré efficace dans le traitement de la gynécomastie, une affection caractérisée par l'élargissement du tissu mammaire chez les hommes {svg_3}. Les propriétés anti-œstrogènes de l'this compound en font une option appropriée pour la gestion de cette affection, offrant une alternative à l'intervention chirurgicale.
Recherche sur le système lymphatique
Des recherches ont montré que l'this compound, lorsqu'il est substitué en position 17 par du méthoxycyclopentane pour produire du Mepitiostane, devient extrêmement lipophilique et montre une partition préférentielle dans la lymphe {svg_4}. Cette propriété est importante pour étudier le transfert lymphatique des médicaments et pourrait être bénéfique dans la conception de traitements ciblant le système lymphatique.
Études sur le métabolisme des lipides
L'interaction de l'this compound avec les lipides essentiels des chylomicrons et des lipoprotéines de très faible densité (VLDL) dans la lymphe a des implications pour les études sur le métabolisme des lipides {svg_5}. La compréhension de son comportement pourrait permettre de mieux comprendre le transport et le métabolisme des lipides dans l'organisme.
Pharmacocinétique et administration des médicaments
La pharmacocinétique de l'this compound, en particulier sa faible biodisponibilité orale due à un métabolisme de premier passage important, en fait un sujet d'intérêt dans la recherche sur l'administration des médicaments {svg_6}. Sa nécessité d'être administré par voie intramusculaire ouvre des discussions sur des méthodes d'administration alternatives qui pourraient améliorer son efficacité thérapeutique.
Chimie des stéroïdes
L'this compound contribue au domaine de la chimie des stéroïdes, fournissant des informations sur les modifications structurelles qui affectent l'action des hormones stéroïdes. Sa structure unique, comportant un groupe épithio, offre un modèle pour étudier la relation entre la structure des stéroïdes et leur fonction {svg_7}.
Effets antigonadotropes
Les effets antigonadotropes de l'this compound, qui réduisent les niveaux systémiques d'œstrogènes, sont d'intérêt dans la recherche en endocrinologie. Cet effet est particulièrement pertinent dans le contexte des thérapies hormonales et de la régulation de l'axe hypothalamo-hypophyso-gonadique {svg_8}.
Recherche sur les stéroïdes anabolisants androgènes
En tant que stéroïde anabolisant androgène (AAS), la faible activité anabolisante de l'this compound par rapport à son activité anti-œstrogène puissante offre une perspective unique dans la recherche sur les AAS. C'est l'un des rares AAS qui agit comme un antagoniste de l'ER, ce qui pourrait conduire au développement de nouveaux AAS avec des applications thérapeutiques spécifiques {svg_9}.
Mécanisme D'action
Target of Action
Epitiostanol primarily targets the Androgen Receptor (AR) and Estrogen Receptor (ER) . It acts as an agonist for the AR and an antagonist for the ER .
Mode of Action
This compound binds directly to the AR and ER . It activates the AR, leading to anabolic effects, and inhibits the ER, resulting in antiestrogenic effects . This dual action makes it potent as an antiestrogen and comparatively weak as an AAS .
Biochemical Pathways
The mechanism of action of this compound in breast cancer is multimodal . It directly suppresses tumor growth through activation of the AR and inhibition of the ER . In premenopausal women, it additionally acts as an antigonadotropin, reducing systemic estrogen levels via AR activation and consequent suppression of the hypothalamic-pituitary-gonadal axis .
Pharmacokinetics
This compound shows poor bioavailability and weak therapeutic efficacy when taken orally due to extensive first-pass metabolism . As such, it must be administered via intramuscular injection .
Result of Action
The activation of the AR and inhibition of the ER by this compound leads to the suppression of tumor growth . This is particularly effective in the treatment of breast cancer . Additionally, it reduces systemic estrogen levels in premenopausal women, which can have beneficial effects in certain conditions .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
A case series described four men, aged between 20−29 years, who developed intrahepatic cholestasis following epitiostanol administration . Another study reported that this compound sulfoxide, a specific metabolite with a sulfur atom, was identified by in vitro and in vivo studies .
Propriétés
IUPAC Name |
(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMLHUPNRURLOK-XGRAFVIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045367 | |
| Record name | Epitiostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2363-58-8 | |
| Record name | Epitiostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epitiostanol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitiostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPITIOSTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)
![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)


